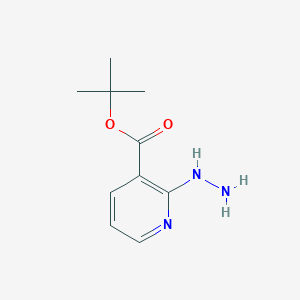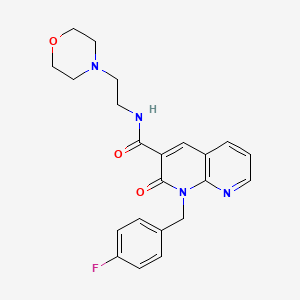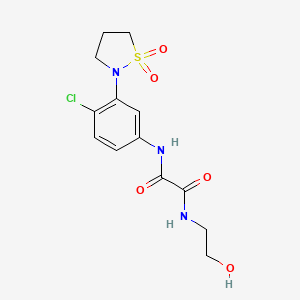
Tert-butyl 2-hydrazinylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-hydrazinylnicotinate is a chemical compound that can be understood through the study of its synthesis, molecular structure, and reactions. This compound is part of a broader category of chemicals that have been extensively researched for their various chemical properties and applications.
Synthesis Analysis
The synthesis of tert-butyl 2-hydrazinylnicotinate involves complex reactions, including hydrazination processes. For instance, the unexpected cleavage of C–S bonds during the hydrazination of related compounds has been observed, indicating the intricate nature of synthesizing such molecules (Nordin et al., 2016).
Molecular Structure Analysis
The molecular structures of related compounds, such as tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, have been studied, showing varied intermolecular hydrogen-bond connectivities, which suggest a layered two-dimensional structure (Howie et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl 2-hydrazinylnicotinate and its derivatives are complex and can involve unexpected outcomes, such as bond cleavage. The reactions of closely related compounds with carbonyl compounds have been documented, offering insights into possible reactions and mechanisms (Mironovich & Ivanov, 2003).
Physical Properties Analysis
While specific studies on the physical properties of tert-butyl 2-hydrazinylnicotinate are scarce, the analysis of related compounds through X-ray diffraction and crystallography provides valuable information on their physical structure and stability. The crystal structure of compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has been elucidated, revealing intermolecular interactions that could be relevant to tert-butyl 2-hydrazinylnicotinate (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties of tert-butyl 2-hydrazinylnicotinate can be inferred from the study of similar compounds. For example, the catalytic asymmetric oxidation of tert-butyl disulfide and its applications in synthesizing chiral tert-butanesulfinyl compounds demonstrate the potential reactivity and applications of tert-butyl derivatives in organic synthesis (Cogan et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Studies
Tert-butyl 2-hydrazinylnicotinate is involved in the synthesis of various compounds. For instance, a study by Nordin et al. (2016) demonstrated the unexpected cleavage of C–S bonds during the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate. This process yielded compounds like 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide, providing insights into the kinetics and mechanism of such reactions through computational and kinetic studies (Nordin, Ariffin, Daud, & Sim, 2016).
Metal-Catalyzed Reactions
The compound has relevance in metal-catalyzed reactions. Waser et al. (2006) reported the implementation of Co- and Mn-catalyzed hydrohydrazination reactions of olefins using di-tert-butyl azodicarboxylate, highlighting its broad functional group tolerance and versatility for synthesizing various hydrazines and azides (Waser, Gášpár, Nambu, & Carreira, 2006).
Asymmetric Oxidation
Research by Cogan et al. (1998) involved the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various tert-butanesulfinyl compounds. This study showcases the compound's role in asymmetric reactions and its potential in synthesizing enantiomerically pure compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Supramolecular Self-Assemblies
Tert-butyl 2-hydrazinylnicotinate contributes to the creation of supramolecular self-assembles. Yushkova et al. (2012) synthesized p-tert-butylthiacalix[4]arenes functionalized with hydrazides of nicotinic acids, which formed nanoscale particles capable of recognizing metal cations and dicarboxylic acids, demonstrating its utility in creating complex supramolecular systems (Yushkova, Stoikov, Zhukov, Puplampu, Rizvanov, Antipin, & Konovalov, 2012).
Peptide Synthesis
In peptide synthesis, tert-butyl 2-hydrazinylnicotinate plays a role in the removal of protecting groups. Gowda (2002) explored the removal of protecting groups in peptide synthesis using hydrazinium monoformate and magnesium, highlighting the stability of tert-butyl derived protecting groups under certain conditions (Gowda, 2002).
Eigenschaften
IUPAC Name |
tert-butyl 2-hydrazinylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXWGIZDRDYGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2483004.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)
![2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride](/img/structure/B2483012.png)
methanone](/img/structure/B2483013.png)
![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)
![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)